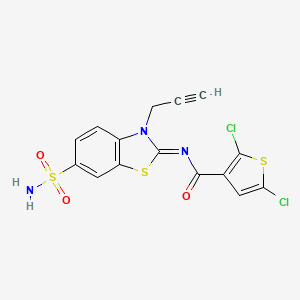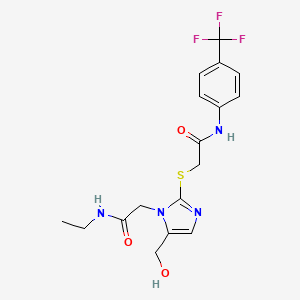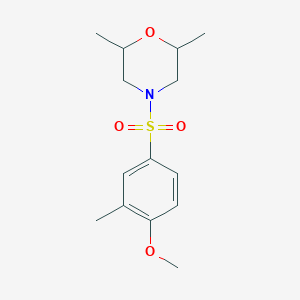![molecular formula C13H16N4O3 B2870106 7-(tert-butyl)-1,3-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899737-99-6](/img/structure/B2870106.png)
7-(tert-butyl)-1,3-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(tert-butyl)-1,3-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C13H16N4O3 and its molecular weight is 276.296. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacology
A key area of application for purine derivatives involves their potential as therapeutic agents, particularly focusing on their interaction with serotoninergic and dopaminergic receptors. For instance, compounds with a purine-2,4-dione nucleus have shown affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Such compounds, especially those with substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system, have been identified as potent ligands for these receptors. These findings are pivotal for developing antidepressant and anxiolytic-like agents, highlighting the therapeutic potential of purine derivatives in treating mood disorders (Zagórska et al., 2015).
Further studies have expanded on this by designing novel purine derivatives as potential psychotropic agents, demonstrating the broad therapeutic applications of these compounds. The introduction of hydrophobic substituents and the modification of linker lengths between arylpiperazine and the purine core have led to compounds with notable anxiolytic and antidepressant properties (Chłoń-Rzepa et al., 2013).
Material Science
In material science, purine derivatives have been explored for their potential in forming novel structures and compounds. For example, the synthesis and X-ray crystal analysis of isoxazol derivatives revealed new compounds formed by oxygen oxidation, demonstrating the chemical versatility and potential for creating novel materials (Brehm et al., 1992). This application is significant for developing new materials with unique properties for various industrial applications.
Food Safety and Environmental Health
Purine derivatives have also been evaluated in the context of food safety and environmental health. A developed method for the quantification of non-intentionally added substances (NIAS) and oligomers in liquid food simulants showcased the utility of these compounds in ensuring the safety and quality of food packaging materials (Tsochatzis et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been shown to have high anti-tumor activity . They are often designed to target specific proteins or enzymes in cancer cells .
Mode of Action
Similar compounds have been shown to interact with their targets in a way that inhibits the proliferation of cancer cells . This is often achieved by interfering with the normal functioning of the target, leading to a disruption in the growth and division of the cancer cells .
Biochemical Pathways
Similar compounds often affect pathways related to cell growth and division . By inhibiting these pathways, the compound can prevent the proliferation and spread of cancer cells .
Result of Action
The result of the compound’s action is typically a reduction in the growth and spread of cancer cells . By inhibiting the proliferation of these cells, the compound can help to control the progression of the cancer .
Action Environment
The environment in which the compound acts can influence its efficacy and stability. For example, the presence of oxygen in the environment has been shown to be responsible for the photooxidation reaction of similar compounds . This suggests that environmental factors such as light and oxygen levels could potentially influence the action of 7-(tert-butyl)-1,3-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione.
Propriétés
IUPAC Name |
7-tert-butyl-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-13(2,3)7-6-17-8-9(14-11(17)20-7)15(4)12(19)16(5)10(8)18/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNQRKZPCUGJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2870024.png)
![Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B2870027.png)
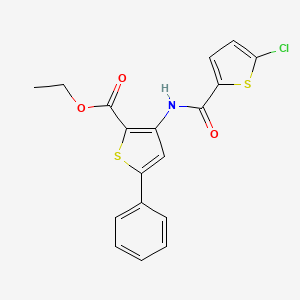
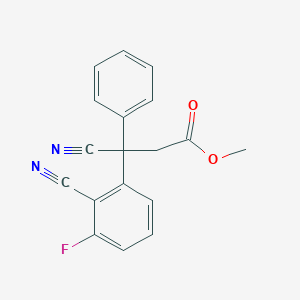
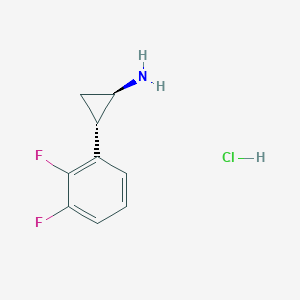
methanamine](/img/structure/B2870038.png)
![2-(4-Bromophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2870039.png)
![2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol](/img/structure/B2870040.png)
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2870041.png)
